molecular formula C10H13ClMg B12515329 magnesium;tert-butylbenzene;chloride CAS No. 686774-01-6

magnesium;tert-butylbenzene;chloride

Cat. No.: B12515329
CAS No.: 686774-01-6
M. Wt: 192.97 g/mol
InChI Key: RZHYIIZKJZHECD-UHFFFAOYSA-M
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Description

Magnesium tert-butylbenzene chloride, chemically represented as (CH₃)₃C-C₆H₄-Mg-Cl, is a Grignard reagent with a tert-butyl-substituted aromatic ring. This organomagnesium compound is primarily utilized in organic synthesis for nucleophilic additions, cross-coupling reactions, and as a precursor for generating tertiary alkylated aromatic systems. Its structure combines the steric bulk of the tert-butyl group with the reactivity of the magnesium-chloride bond, enabling selective transformations in complex molecular architectures .

Properties

CAS No.

686774-01-6

Molecular Formula

C10H13ClMg

Molecular Weight

192.97 g/mol

IUPAC Name

magnesium;tert-butylbenzene;chloride

InChI

InChI=1S/C10H13.ClH.Mg/c1-10(2,3)9-7-5-4-6-8-9;;/h5-8H,1-3H3;1H;/q-1;;+2/p-1

InChI Key

RZHYIIZKJZHECD-UHFFFAOYSA-M

Canonical SMILES

CC(C)(C)C1=CC=[C-]C=C1.[Mg+2].[Cl-]

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

The direct reaction of para-tert-butylchlorobenzene with magnesium metal in anhydrous tetrahydrofuran (THF) or diethyl ether forms magnesium tert-butylbenzene chloride via a single-electron transfer mechanism. Aryl chlorides, though less reactive than bromides, achieve activation under catalytic conditions. For example, lithium chloride (LiCl) or sodium nitrate (NaNO₃) accelerates magnesium insertion by polarizing the C–Cl bond.

Typical Procedure :

  • para-tert-Butylchlorobenzene (1.0 mol) and magnesium turnings (1.2 mol) are refluxed in THF under nitrogen.
  • Catalysts (1–2 wt% NaNO₃) enhance reaction kinetics, reducing induction periods from hours to minutes.
  • The exothermic reaction maintains 60–70°C, yielding a grayish slurry of the Grignard reagent.

Yield : 70–85% (GC-MS analysis).

Solvent and Temperature Optimization

Ether solvents (THF > diethyl ether > CPME) stabilize the Grignard intermediate through coordination. THF’s higher dielectric constant (ε = 7.6) facilitates magnesium activation compared to diethyl ether (ε = 4.3). Subzero temperatures (−20°C) minimize side reactions, such as Wurtz coupling, but prolong reaction times.

Catalytic Methods Using Nitro or Nitrate Compounds

Nitrate-Catalyzed Synthesis

US Patent 2,816,937 describes nitrobenzene or sodium nitrate as catalysts for aryl chloride activation. These agents oxidize magnesium surfaces, generating reactive Mg⁺ species that cleave C–Cl bonds efficiently.

Key Data :

Catalyst Concentration (wt%) Yield (%) Reaction Time (h)
Sodium nitrate 1.5 82 4
Nitrobenzene 2.0 78 5

Ultrasound-Assisted Activation

Ultrasound irradiation (20–40 kHz) disperses magnesium particles, increasing surface area for reaction. A 2021 study achieved 95% conversion of 2,4,6-tri-tert-butylchlorobenzene using ultrasonic waves in THF.

Mechanochemical Synthesis via Ball Milling

Solid-State Grignard Formation

Mechanochemical methods bypass solvent limitations, enabling reactions between solid para-tert-butylchlorobenzene and magnesium. High-energy ball milling (500–600 rpm) with THF vapor (0.5 equiv) achieves 75–90% yield in 1–2 hours.

Advantages :

  • No solvent purification required.
  • Suitable for moisture-sensitive substrates.

Mechanism : Impact forces fracture magnesium’s oxide layer, exposing fresh metal for oxidative insertion.

Synthesis via tert-Butylbenzyl Chloride Intermediate

Intermediate Preparation

tert-Butylbenzyl chloride is synthesized from tert-butylbenzyl alcohol using thionyl chloride (SOCl₂) or concentrated HCl.

Procedure :

  • tert-Butylbenzyl alcohol (1.0 mol) reacts with SOCl₂ (1.2 mol) in dichloromethane at 0°C.
  • After 2 hours, distillation isolates the chloride (b.p. 150–155°C).

Yield : 90–95%.

Grignard Reagent Formation

The chloride reacts with magnesium in THF at −78°C to prevent elimination:

Mg + Cl–C₆H₄–C(CH₃)₃ → MgCl–C₆H₄–C(CH₃)₃  

Yield : 68–75% (NMR analysis).

Comparative Analysis of Methods

Method Conditions Yield (%) Purity (%) Key Advantage
Direct Synthesis THF, NaNO₃, 60°C 82 98 Scalability
Mechanochemical Ball milling, THF 85 97 Solvent-free
Intermediate Route SOCl₂, −78°C 75 99 High-purity product

Challenges and Mitigation Strategies

Moisture Sensitivity

Grignard reagents hydrolyze rapidly. Strict anhydrous conditions (N₂/Ar atmosphere) and solvent drying (molecular sieves) are essential.

Side Reactions

  • Wurtz Coupling : Minimized by low temperatures (−78°C) and dilute conditions.
  • Elimination : Controlled by using bulky solvents (e.g., CPME) to stabilize the transition state.

Mechanism of Action

The mechanism of action of magnesium;tert-butylbenzene;chloride involves the formation of reactive intermediates, such as Grignard reagents, which can then participate in various chemical reactions. These intermediates can interact with molecular targets, including electrophiles and nucleophiles, to form new chemical bonds and products .

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula : C₁₀H₁₃ClMg
  • Appearance : Typically supplied as a 1M solution in tetrahydrofuran (THF) for stability and ease of handling .
  • Reactivity : Exhibits moderate nucleophilicity due to the bulky tert-butyl group, which reduces side reactions like β-hydride elimination compared to linear alkyl Grignard reagents .

Synthesis :
The compound is synthesized via the reaction of tert-butylbenzene with magnesium metal in the presence of chlorinating agents (e.g., chlorinated hydrocarbons) under inert conditions. Alternative routes involve halogen exchange from pre-formed Grignard reagents .

Comparison with Similar Compounds

Structural and Reactivity Comparisons

The following table compares magnesium tert-butylbenzene chloride with analogous Grignard reagents:

Compound Molecular Formula Reactivity Applications Key References
tert-Butyl Mg Cl C₁₀H₁₃ClMg Moderate nucleophilicity; steric hindrance reduces undesired side reactions Aryl-alkyl couplings, ketone synthesis
Phenyl Mg Cl C₆H₅ClMg High nucleophilicity; prone to aryl group transfer Synthesis of biphenyls, benzophenones
n-Butyl Mg Cl C₄H₉ClMg High reactivity; rapid kinetics but susceptible to β-hydride elimination Alkylation of carbonyl compounds
4-tert-Butylphenyl Mg Br C₁₀H₁₃BrMg Enhanced stability in THF; used in Fe-catalyzed cross-couplings Preparation of biaryl derivatives

Physicochemical Properties

Property tert-Butyl Mg Cl Phenyl Mg Cl n-Butyl Mg Cl
Solubility in THF High High High
Thermal Stability Moderate Low Low
Air Sensitivity Pyrophoric Pyrophoric Pyrophoric
Melting Point Not reported -20°C (solution) -30°C (solution)

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